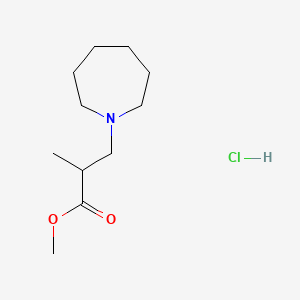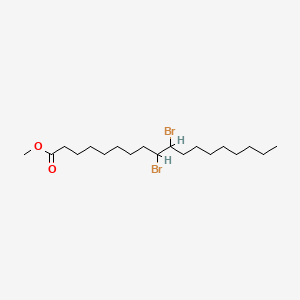
Methyl 9,10-dibromostearate
Übersicht
Beschreibung
Methyl 9,10-dibromostearate, also known as Octadecanoic acid, 9,10-dibromo-, methyl ester, is a chemical compound with the molecular formula C19H36Br2O2 . It has a molecular weight of 456.296 .
Synthesis Analysis
The synthesis of this compound involves dehydrohalogenation of a 9,10-dihalostearic acid, or its esters, with alcoholic potassium hydroxide . The most recent method involves drastic conditions, which result in poorer yields than those obtainable on dehydrohalogenation with sodamide .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is QNMTXFWVHQDSNR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 445.8±25.0 °C and its density is predicted to be 1.224±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Copolymerization Applications
Methyl 9,10-dibromostearate is utilized in the field of polymer science, particularly in copolymerization processes. Biermann et al. (2016) demonstrated the copolymerization of methyl 9,10-epoxystearate with various cyclic anhydrides using a (salen)CrIIICl catalyst, leading to the formation of polyesters with low glass transition temperatures. These polyesters, derived from renewable resources, exhibit amorphous properties due to the long chain alkyl groups introduced by fat-derived substrates, opening possibilities for synthesizing highly branched polyesters (Biermann, Sehlinger, Meier, & Metzger, 2016).
Chemical Reaction Studies
In the area of chemical reactions, the acidity of similar methyl groups directly bound to acridinium cations was studied by Suzuki and Tanaka (2001). They found that the protons in the 9-methyl group of 9,10-Dimethylacridinium chloride dissociate to generate H+ ions, a unique example of a methyl proton functioning as an acid (Suzuki & Tanaka, 2001).
Catalysis and Synthesis
Guidotti et al. (2009) explored the catalysis of methyl 9,10-epoxystearate ring opening using synthetic saponite acid clay, leading to the formation of various products like methyl methoxyhydroxystearate and methyl 9- and 10-oxostearate. This study highlights the potential of environmentally benign catalysts in organic synthesis (Guidotti, Psaro, Ravasio, Sgobba, Carniato, Bisio, Gatti, & Marchese, 2009).
Photochemical Studies
The photochemical properties of related compounds have been a subject of interest. Zhou et al. (2012) investigated the excited-state behavior of 9-hydroxy-10-methyl-9,10-dihydroacridine derivatives, revealing solvent effects on C-O bond cleavage and potential applications in chromophore-based experiments (Zhou, Khatmullin, Walpita, Miller, Luk, Vyas, Hadad, & Glusac, 2012).
Eigenschaften
IUPAC Name |
methyl 9,10-dibromooctadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36Br2O2/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMTXFWVHQDSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336572 | |
| Record name | Methyl 9,10-dibromostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25456-04-6 | |
| Record name | Methyl 9,10-dibromostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11H-isoindolo[2,1-a]benzimidazole](/img/structure/B3050285.png)

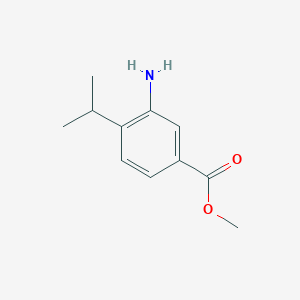


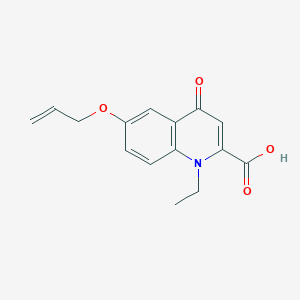
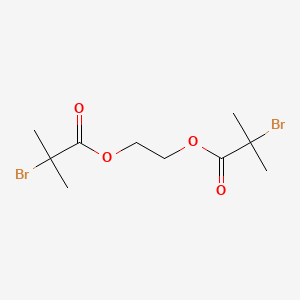

![3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione](/img/structure/B3050297.png)
![Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone, 2,9-dichloro-](/img/structure/B3050299.png)
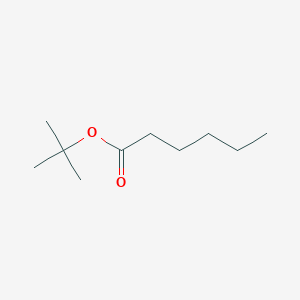
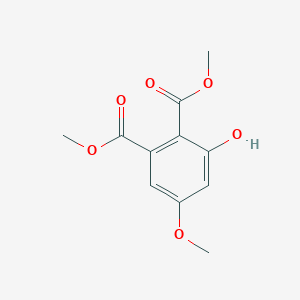
![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)
